molecular formula C15H14N2O2S2 B2694001 N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 2034539-46-1

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2694001
CAS No.: 2034539-46-1
M. Wt: 318.41
InChI Key: YWWRLINLMMQGGR-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole core, a thiophene ring, and a carboxamide group

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the thiophene ring, which can be achieved through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-carboxamide: Lacks the hydroxypropyl and thiophene groups.

    Thiophene-3-carboxamide: Lacks the benzo[d]thiazole core.

    N-(3-hydroxypropyl)benzo[d]thiazole-2-carboxamide: Lacks the thiophene ring.

Uniqueness

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-12(10-6-8-20-9-10)5-7-16-14(19)15-17-11-3-1-2-4-13(11)21-15/h1-4,6,8-9,12,18H,5,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRLINLMMQGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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